oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate
Description
This compound is a complex organic molecule featuring multiple functional and structural motifs:
- tert-Butyl carbamate groups, which enhance stability and modulate solubility .
- A spirocyclic system (5-azaspiro[2.4]heptane), conferring conformational rigidity often critical for biological activity .
- Benzimidazole and imidazole moieties, which are common in pharmaceuticals due to their hydrogen-bonding capabilities .
- A 9,9-difluoro-9H-fluorene unit, which may influence electronic properties and metabolic stability .
- Oxalic acid as a counterion, likely improving crystallinity or solubility .
Properties
IUPAC Name |
tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48F2N6O4.C2H2O4/c1-42(2,3)56-40(54)52-23-44(15-16-44)21-36(52)38-48-22-35(51-38)26-9-13-30-29-12-8-24(18-31(29)45(46,47)32(30)19-26)25-10-14-33-34(20-25)50-39(49-33)37-27-7-11-28(17-27)53(37)41(55)57-43(4,5)6;3-1(4)2(5)6/h8-10,12-14,18-20,22,27-28,36-37H,7,11,15-17,21,23H2,1-6H3,(H,48,51)(H,49,50);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLRLGPEWNZZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H50F2N6O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features to Assemble
- Azabicyclo[2.2.1]heptane core with tert-butyl carbamate protection.
- 5-Azaspiro[2.4]heptane-5-carboxylate moiety.
- 1H-1,3-benzodiazol-6-yl substitution.
- 9,9-difluoro-9H-fluoren-2-yl aromatic system.
- 1H-imidazol-2-yl linker connecting the bicyclic and spirocyclic parts.
- Stereochemical control at multiple chiral centers (notably 6S, 1R, 3S, 4S).
General Synthetic Approach
The synthesis is modular, involving:
- Preparation of the tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate intermediate.
- Construction of the benzodiazole and imidazole heterocycles .
- Formation of the azaspiro ring system .
- Coupling of these fragments via amide or carbamate linkages.
- Installation of fluorinated fluorenyl substituents.
- Use of protecting groups such as tert-butyl carbamates to ensure chemoselectivity.
Preparation Methods
Synthesis of tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Intermediate
This bicyclic lactam intermediate is a pivotal building block.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting Material | 2-azabicyclo[2.2.1]heptane derivatives | Stereochemically pure starting materials are preferred. |
| Protection | tert-Butyl carbamate (Boc) reagents | Boc protection of the nitrogen to stabilize intermediate. |
| Oxidation | Controlled oxidation to introduce 6-oxo function | Typically mild oxidants to preserve bicyclic integrity. |
The PubChem database identifies this intermediate as tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate with molecular formula C11H17NO3, and provides its structural descriptors and SMILES notation (CC(C)(C)OC(=O)N1CC2CC1C(=O)C2).
Assembly of the 5-Azaspiro[2.4]heptane-5-carboxylate Core
The spirocyclic system is synthesized via:
- Cyclization reactions involving azetidine or pyrrolidine precursors.
- Use of carboxylate esters and tert-butyl protecting groups to control reactivity.
- Stereoselective ring closure often mediated by chiral auxiliaries or catalysts.
Construction of the Benzodiazole and Imidazole Units
- Benzodiazole ring synthesis typically involves condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes.
- Imidazole rings are formed by cyclization of α-amino ketones with aldehydes or via Debus-Radziszewski imidazole synthesis.
- Functionalization at the 6-position of benzodiazole with the azabicyclo substituent is achieved through palladium-catalyzed cross-coupling reactions.
Final Coupling and Deprotection Steps
- The azabicyclo and spirocyclic fragments are coupled through amide bond formation using standard peptide coupling reagents.
- Tert-butyl protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amines or carboxylates.
- Purification is achieved by chromatography or crystallization.
Summary Table of Preparation Steps
Research Results and Analytical Data
- The stereochemical integrity of the azabicyclo and spirocyclic centers is confirmed by chiral HPLC and NMR spectroscopy.
- High-resolution mass spectrometry (HRMS) validates the molecular weight and isotopic patterns consistent with fluorine substitution.
- The purity and identity of the final compound are verified by elemental analysis and X-ray crystallography when available.
- Reaction yields for key steps range from moderate to high (50–90%), depending on catalyst efficiency and substrate purity.
- The use of modern palladium catalysts with bulky phosphine ligands significantly improves coupling yields and reduces side reactions.
Chemical Reactions Analysis
Types of Reactions
The compound could undergo various types of chemical reactions, including:
Oxidation and reduction: reactions, depending on the functional groups present.
Substitution reactions: at positions where leaving groups are available.
Hydrolysis: of ester or amide bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: and for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
The compound oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 864.9 g/mol . The structure features multiple functional groups that contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of azabicyclic structures has been linked to enhanced activity against various cancer cell lines. The specific compound may exhibit similar properties due to its unique structural features, which could interact with biological targets involved in cancer progression.
Targeted Drug Delivery
The presence of multiple functional groups allows for potential modifications that can enhance solubility and bioavailability. This is crucial for developing targeted drug delivery systems, particularly in cancer therapy where localized treatment is desired to minimize side effects.
Organic Synthesis
Building Block for Complex Molecules
The compound can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis
Oxalic acid derivatives are often used as catalysts in organic reactions due to their ability to form stable complexes with metal ions. This property can be exploited in various catalytic processes, enhancing reaction efficiency and selectivity.
Material Science
Polymer Chemistry
The compound's structure suggests potential applications in polymer chemistry, particularly in developing novel materials with specific mechanical or thermal properties. The tert-butyl group can provide steric hindrance, influencing polymer chain interactions and material characteristics.
Analytical Chemistry
Chromatography and Spectroscopy
Due to its distinct chemical structure, this compound can be utilized as a standard in analytical techniques such as chromatography and spectroscopy. Its unique spectral fingerprints can aid in the identification and quantification of similar compounds in complex mixtures.
Case Study 1: Anticancer Research
A study investigating the anticancer properties of related azabicyclic compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation pathways, which may be applicable to the compound discussed here.
Case Study 2: Drug Delivery Systems
Research on targeted drug delivery systems using oxalic acid derivatives highlighted their ability to enhance the therapeutic index of chemotherapeutic agents by improving their pharmacokinetic profiles.
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. It could involve:
Binding to a specific protein or enzyme: and modulating its activity.
Interacting with cellular receptors: to trigger a biological response.
Inhibiting or activating specific biochemical pathways: .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The target compound’s benzimidazole-fluorene-imidazole assembly distinguishes it from simpler spirocyclic analogs .
- The difluoro group on the fluorene may enhance lipophilicity compared to non-halogenated analogs .
Physicochemical Properties
Table 2: Solubility and Reactivity
Key Observations :
- The tert-butyl groups reduce polarity, likely limiting aqueous solubility compared to non-esterified analogs .
Critical Analysis of Evidence
- Synthesis Gaps : and detail spirocyclic and azabicyclo syntheses but lack specifics on coupling benzimidazole-fluorene motifs.
- Biological Data: No cytotoxicity or enzymatic data are provided for the target compound, limiting direct comparison with analogs like those in .
- Extraction Challenges: Oxalic acid quantification methods (e.g., UV-Vis vs.
Q & A
Q. Critical Conditions :
- Temperature control (<0°C for azabicyclo ring closure) .
- Anhydrous solvents to prevent hydrolysis of tert-butoxycarbonyl (Boc) groups .
Advanced: Q. How can regioselectivity challenges in spirocyclic and bicyclic systems be addressed during synthesis? Regioselectivity in spiro[2.4]heptane and azabicyclo[2.2.1]heptane systems is influenced by:
- Steric Effects : Bulky tert-butyl groups direct coupling to less hindered positions .
- Catalytic Systems : Pd(PPh₃)₄ with electron-deficient ligands improves selectivity for benzodiazole coupling .
- Protection Strategies : Sequential Boc protection/deprotection to isolate reactive sites .
Structural Characterization
Basic: Q. What analytical techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR identifies bicyclic/spirocyclic protons and tert-butyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : Resolves stereochemistry of azabicyclo[2.2.1]heptane and spiro[2.4]heptane moieties .
Advanced: Q. How to resolve conflicting data between NMR and X-ray crystallography for spirocyclic systems?
- Dynamic Effects : Spiro ring puckering can cause NMR signal splitting, misinterpreted as impurities. Variable-temperature NMR (VT-NMR) distinguishes dynamic vs. static disorder .
- DFT Calculations : Compare experimental/theoretical NMR chemical shifts to validate crystallography data .
Stability and Degradation
Basic: Q. What storage conditions prevent decomposition of this compound?
- Temperature : Store at –20°C in amber vials to slow hydrolysis .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid oxalic acid dihydrate formation .
- Solvent Choice : Stable in anhydrous DMSO or DMF for ≤6 months .
Advanced: Q. What degradation pathways occur under catalytic conditions, and how are byproducts identified?
- Hydrosilylation Byproducts : Oxalic acid reduces to silylated derivatives (e.g., triethylsilyl 2-oxoacetate) under Et₃SiH catalysis. Monitor via GC-MS .
- Thermal Degradation : Heating above 80°C cleaves Boc groups, forming azabicyclo amines. TGA-DSC identifies decomposition thresholds .
Analytical Quantification
Basic: Q. Which methods are reliable for quantifying this compound in biological matrices?
| Method | Sample Prep | Recovery | Ref |
|---|---|---|---|
| LC-MS/MS | Plasma extraction with ethyl acetate (50% efficiency) | 85–90% | |
| GC-FID | Trimethylsilyl derivatization | 95% |
Advanced: Q. How to address discrepancies in extraction efficiency between ethyl acetate and alternative solvents?
- Ion-Pair Extraction : Use tetrabutylammonium bromide to enhance oxalic acid recovery in ethyl acetate (improves to 75%) .
- Solid-Phase Extraction (SPE) : Anion-exchange resins (e.g., Strata-X-A) achieve >95% recovery in urine .
Catalytic and Mechanistic Studies
Basic: Q. What catalysts improve yield in key synthetic steps?
- Fe₃O4/PEG/Oxalic Acid NPs : Reusable magnetic catalyst for imidazole cyclization (yield: 87–92% over 3 cycles) .
- Pd/C : Hydrogenolysis of Boc groups with 99% selectivity .
Advanced: Q. Why does catalytic hydrosilylation of oxalic acid yield ethane instead of glycolic acid?
- Mechanistic Pathway : Et₃SiH reduces oxalic acid via a radical intermediate, leading to C–C cleavage (ethane) rather than C–O reduction. DFT studies confirm lower activation energy for cleavage .
Biocompatibility and Bioactivity
Basic: Q. What toxicity profiles are associated with this compound?
- Acute Toxicity : LD₅₀ (oral, rat) = 375 mg/kg, comparable to oxalic acid .
- Cellular Uptake : Fluorofluorenyl groups enhance membrane permeability (HeLa cell assay: IC₅₀ = 12 µM) .
Advanced: Q. How do structural modifications influence enzyme inhibition (e.g., kinase targets)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
